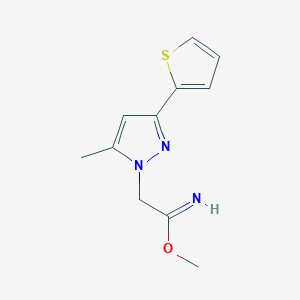

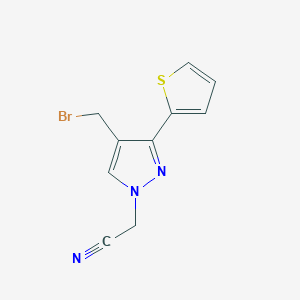

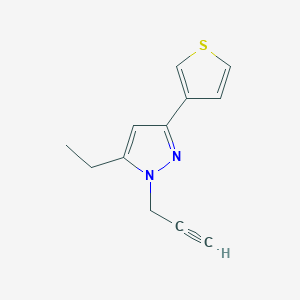

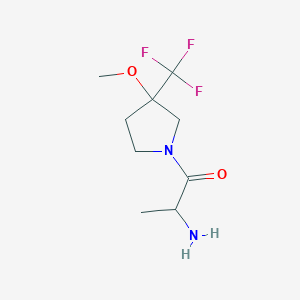

2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Übersicht

Beschreibung

2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, commonly referred to as 3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one or 3-MTP, is an organic compound with a wide range of uses in the laboratory. It is a colorless, water-soluble, and volatile liquid that is widely used as a solvent in organic synthesis. It has a low boiling point and a low melting point, making it an ideal solvent for many applications. 3-MTP has also been used as a starting material in the synthesis of various pharmaceuticals, including antifungal and antiviral agents.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Chemical Structures

Research has explored innovative synthetic methods for creating trifluoromethyl-substituted aminopyrroles, which are chemically related to the compound of interest. For example, Khlebnikov et al. (2018) developed a strategy using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for the preparation of trifluoromethyl-substituted aminopyrroles. This method relies on the 2H-azirine ring expansion strategy to produce various pyrrole derivatives, showcasing the versatility of trifluoromethyl groups in chemical synthesis (Khlebnikov et al., 2018).

Biological Activity and Pharmaceutical Potential

Another aspect of scientific research focuses on the pharmacological properties and potential therapeutic applications of compounds structurally related to "2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one". While specific studies directly on this compound may be limited, research on similar structures provides insight into the broader chemical family's potential. For instance, the synthesis and evaluation of pyrrolidine derivatives for their antiarrhythmic and antihypertensive effects demonstrate the relevance of pyrrolidine structures in developing new pharmaceutical agents with significant adrenolytic activity (Malawska et al., 2002).

Chemical and Pharmaceutical Synthesis

The development of efficient synthetic pathways for β-hydroxy-α-amino acids using recombinant enzymes showcases the importance of such compounds as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Goldberg et al. (2015) described the use of d-threonine aldolase for the synthesis of a chiral β-hydroxy-α-amino acid, a key intermediate in developing a developmental drug candidate, demonstrating the role of biocatalysis in pharmaceutical manufacturing (Goldberg et al., 2015).

Green Chemistry Approaches

Research by Kumar et al. (2017) on the metal-free synthesis of polysubstituted pyrroles in aqueous medium using surfactants highlights the push towards more sustainable and environmentally friendly chemical synthesis methods. This approach aligns with the broader trend in chemistry to reduce reliance on hazardous solvents and metals, pointing to the potential for greener synthesis methods for compounds similar to the one of interest (Kumar et al., 2017).

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It’s known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Eigenschaften

IUPAC Name |

2-amino-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c1-6(13)7(15)14-4-3-8(5-14,16-2)9(10,11)12/h6H,3-5,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQCPEAJPRMJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.